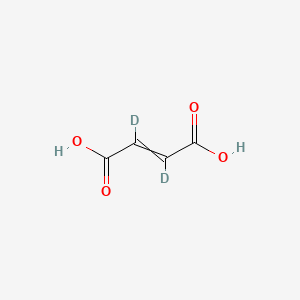
2-Butenedioic acid-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a dicarboxylic acid with the molecular formula HO2CCD=CDCO2H and a molecular weight of 118.08 g/mol . This compound is characterized by the presence of two deuterium atoms, which replace the hydrogen atoms at the 2 and 3 positions of the butenedioic acid molecule. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid-d2 typically involves the deuteration of fumaric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as D2O (deuterium oxide). The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce deuterated derivatives of maleic acid.
Reduction: Reduction reactions can convert it into deuterated succinic acid.
Substitution: It can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated maleic acid.
Reduction: Deuterated succinic acid.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Butenedioic acid-d2 is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism by which 2-Butenedioic acid-d2 exerts its effects is primarily through its role as a deuterated analog of fumaric acid. The presence of deuterium atoms affects the kinetic isotope effect, leading to changes in reaction rates and pathways. This makes it a valuable tool for studying enzyme-catalyzed reactions and other biochemical processes. The molecular targets and pathways involved include various enzymes and metabolic intermediates in the tricarboxylic acid (TCA) cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic acid-2,3-d2: The cis-isomer of 2-Butenedioic acid-d2, also deuterated at the 2 and 3 positions.
Succinic acid-d4: A fully deuterated analog of succinic acid, used in similar applications.
Uniqueness
This compound is unique due to its trans configuration and specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its stability and reactivity make it a versatile compound for various scientific applications .
Propriétés
Formule moléculaire |
C4H4O4 |
|---|---|
Poids moléculaire |
118.08 g/mol |
Nom IUPAC |
2,3-dideuteriobut-2-enedioic acid |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/i1D,2D |
Clé InChI |
VZCYOOQTPOCHFL-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C(=C([2H])C(=O)O)C(=O)O |
SMILES canonique |
C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



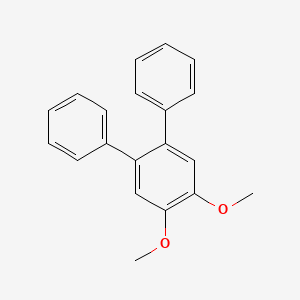
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)
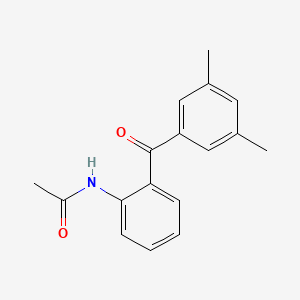

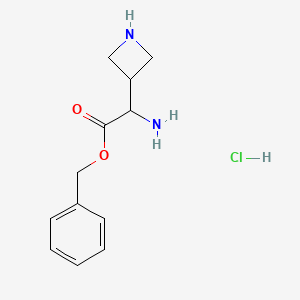
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14116881.png)
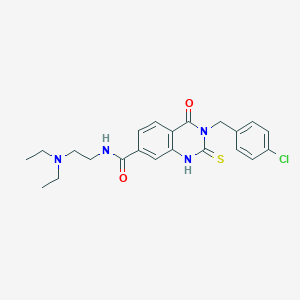
![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
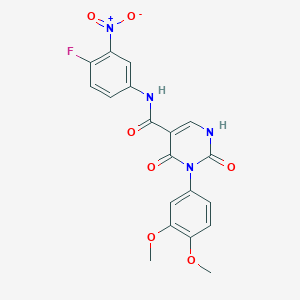
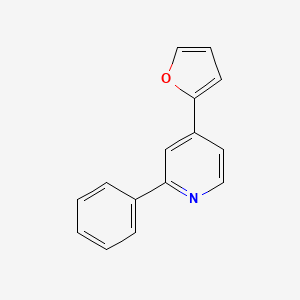
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
